Cas no 917379-10-3 ((S)-4-Benzyl-3-(S)-3-(2-bromo-4-methoxyphenyl)-2-(4-methoxyphenyl)propanoyl-2-oxazolidinone)

(S)-4-Benzyl-3-(S)-3-(2-bromo-4-methoxyphenyl)-2-(4-methoxyphenyl)propanoyl-2-oxazolidinone structure
917379-10-3 structure
商品名:(S)-4-Benzyl-3-(S)-3-(2-bromo-4-methoxyphenyl)-2-(4-methoxyphenyl)propanoyl-2-oxazolidinone
CAS番号:917379-10-3
MF:C27H26NO5Br
メガワット:524.40304
CID:786510
PubChem ID:15606227

(S)-4-Benzyl-3-(S)-3-(2-bromo-4-methoxyphenyl)-2-(4-methoxyphenyl)propanoyl-2-oxazolidinone 化学的及び物理的性質

名前と識別子

    • 2-Oxazolidinone,3-[(2S)-3-(2-bromo-4-methoxyphenyl)-2-(4-methoxyphenyl)-1-oxopropyl]-4-(phenylmethyl)-, (4S)-
    • (4S)-4-benzyl-3-[(2S)-3-(2-bromo-4-methoxyphenyl)-2-(4-methoxyphenyl)propanoyl]-1,3-oxazolidin-2-one
    • (S)-4-Benzyl-3-[(S)-3-(2-bromo-4-methoxyphenyl)-2-(4-methoxyphenyl) propanoyl]-2-oxazolidinone
    • (S)-4-BENZYL-3-[(S)-3-(2-BROMO-4-METHOXYPHENYL)-2-(4-METHOXYPHENYL) PROPANOYL]-2-OXAZOLIDINONE
    • (S)-4-Benzyl-3-[(S)-3-(2-bromo-4-methoxyphenyl)-2-(4-methoxyphenyl)propanoyl]-2-oxazolidinone
    • 2-Oxazolidinone,3-[(2S)-3-(2-bromo-4-methoxyphenyl)-2-(4-methoxyphenyl)-1-oxopropyl]-4-(phenyl...
    • propanoyl]-2-oxazolidinone'
    • AKOS030254505
    • DTXSID00575627
    • propanoyl]-2-oxazolidinone
    • 917379-10-3
    • (S)-4-Benzyl-3-[(S)-3-(2-bromo-4-methoxyphenyl)-2-(4-methoxyphenyl)
    • (S)-4-Benzyl-3-(S)-3-(2-bromo-4-methoxyphenyl)-2-(4-methoxyphenyl)propanoyl-2-oxazolidinone
    • インチ: InChI=1S/C27H26BrNO5/c1-32-22-11-8-19(9-12-22)24(15-20-10-13-23(33-2)16-25(20)28)26(30)29-21(17-34-27(29)31)14-18-6-4-3-5-7-18/h3-13,16,21,24H,14-15,17H2,1-2H3/t21-,24-/m0/s1
    • InChIKey: CBSXPUVKDPDGEV-URXFXBBRSA-N
    • ほほえんだ: COC1=CC=C(C=C1)C(CC2=C(C=C(C=C2)OC)Br)C(=O)N3C(COC3=O)CC4=CC=CC=C4

計算された属性

  • せいみつぶんしりょう: 523.09900
  • どういたいしつりょう: 523.09944g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 34
  • 回転可能化学結合数: 8
  • 複雑さ: 676
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 65.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 5.9

じっけんとくせい

  • PSA: 65.07000
  • LogP: 5.32060

(S)-4-Benzyl-3-(S)-3-(2-bromo-4-methoxyphenyl)-2-(4-methoxyphenyl)propanoyl-2-oxazolidinone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
B233310-25mg
(S)-4-Benzyl-3-[(S)-3-(2-bromo-4-methoxyphenyl)-2-(4-methoxyphenyl)propanoyl]-2-oxazolidinone
917379-10-3
25mg
$ 110.00 2023-04-18
TRC
B233310-250mg
(S)-4-Benzyl-3-[(S)-3-(2-bromo-4-methoxyphenyl)-2-(4-methoxyphenyl)propanoyl]-2-oxazolidinone
917379-10-3
250mg
$ 643.00 2023-04-18
TRC
B233310-100mg
(S)-4-Benzyl-3-[(S)-3-(2-bromo-4-methoxyphenyl)-2-(4-methoxyphenyl)propanoyl]-2-oxazolidinone
917379-10-3
100mg
$ 276.00 2023-04-18
TRC
B233310-50mg
(S)-4-Benzyl-3-[(S)-3-(2-bromo-4-methoxyphenyl)-2-(4-methoxyphenyl)propanoyl]-2-oxazolidinone
917379-10-3
50mg
$ 150.00 2023-04-18
TRC
B233310-500mg
(S)-4-Benzyl-3-[(S)-3-(2-bromo-4-methoxyphenyl)-2-(4-methoxyphenyl)propanoyl]-2-oxazolidinone
917379-10-3
500mg
$ 1154.00 2023-04-18

(S)-4-Benzyl-3-(S)-3-(2-bromo-4-methoxyphenyl)-2-(4-methoxyphenyl)propanoyl-2-oxazolidinone 関連文献

(S)-4-Benzyl-3-(S)-3-(2-bromo-4-methoxyphenyl)-2-(4-methoxyphenyl)propanoyl-2-oxazolidinoneに関する追加情報

(S)-4-Benzyl-3-(S)-3-(2-bromo-4-methoxyphenyl)-2-(4-methoxyphenyl)propanoyl-2-oxazolidinone (CAS No. 917379-10-3): A Comprehensive Overview

(S)-4-Benzyl-3-(S)-3-(2-bromo-4-methoxyphenyl)-2-(4-methoxyphenyl)propanoyl-2-oxazolidinone (CAS No. 917379-10-3) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a chiral oxazolidinone derivative with a unique structural framework that includes benzyl, bromo, and methoxy substituents. The presence of these functional groups imparts distinct chemical and biological properties, making it a valuable candidate for various applications in drug discovery and development.

The oxazolidinone core of this compound is particularly noteworthy due to its well-documented role in enhancing the solubility and bioavailability of drugs. Oxazolidinones are known for their ability to form stable complexes with metal ions, which can be leveraged to improve the pharmacokinetic profiles of therapeutic agents. In the case of (S)-4-Benzyl-3-(S)-3-(2-bromo-4-methoxyphenyl)-2-(4-methoxyphenyl)propanoyl-2-oxazolidinone, the chiral nature of the molecule further adds to its potential utility in enantioselective synthesis and drug design.

Recent studies have highlighted the potential of (S)-4-Benzyl-3-(S)-3-(2-bromo-4-methoxyphenyl)-2-(4-methoxyphenyl)propanoyl-2-oxazolidinone as a lead compound for the development of novel antibiotics. The bromo and methoxy substituents contribute to its antimicrobial activity by disrupting key cellular processes in bacterial cells. Specifically, these functional groups can interfere with DNA replication and protein synthesis, which are critical for bacterial survival. This makes the compound a promising candidate for addressing the growing challenge of antibiotic resistance.

In addition to its antimicrobial properties, (S)-4-Benzyl-3-(S)-3-(2-bromo-4-methoxyphenyl)-2-(4-methoxyphenyl)propanoyl-2-oxazolidinone has shown potential in other therapeutic areas. For instance, preliminary research suggests that it may have anti-inflammatory effects, which could be beneficial in treating conditions such as rheumatoid arthritis and other autoimmune disorders. The anti-inflammatory activity is thought to be mediated through the inhibition of pro-inflammatory cytokines and enzymes, such as COX-2 and iNOS.

The synthesis of (S)-4-Benzyl-3-(S)-3-(2-bromo-4-methoxyphenyl)-2-(4-methoxyphenyl)propanoyl-2-oxazolidinone involves several steps, including the formation of the oxazolidinone ring and the introduction of the benzyl, bromo, and methoxy substituents. Advanced synthetic techniques, such as asymmetric catalysis and chiral resolution methods, are often employed to ensure high enantiomeric purity. This is crucial for optimizing the biological activity and minimizing potential side effects.

In terms of safety and toxicity, preliminary studies have indicated that (S)-4-Benzyl-3-(S)-3-(2-bromo-4-methoxyphenyl)-2-(4-methoxyphenyl)propanoyl-2-oxazolidinone exhibits low toxicity at therapeutic concentrations. However, further investigations are necessary to fully understand its safety profile, particularly in long-term use scenarios. Preclinical studies are currently underway to evaluate its pharmacokinetics, metabolism, and potential interactions with other drugs.

The future prospects for (S)-4-Benzyl-3-(S)-3-(2-bromo-4-methoxyphenyl)-2-(4-methoxyphenyl)propanoyl-2-oxazolidinone are promising. Ongoing research aims to optimize its structure through rational drug design approaches to enhance its efficacy and reduce any potential side effects. Additionally, efforts are being made to develop more efficient synthetic routes that can facilitate large-scale production for clinical trials.

In conclusion, (S)-4-Benzyl-3-(S)-3-(2-bromo-4-methoxyphenyl)-2-(4-methoxyphenyl)propanoyl-2-oxazolidinone (CAS No. 917379-10-3) represents a significant advancement in the field of medicinal chemistry. Its unique structural features and multifaceted biological activities make it a valuable candidate for further exploration in drug discovery and development. As research continues to uncover new insights into its mechanisms of action and therapeutic potential, this compound is poised to play a crucial role in addressing some of the most pressing challenges in modern medicine.

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